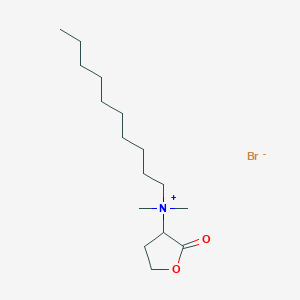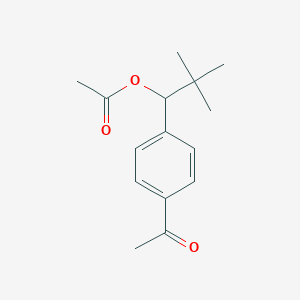![molecular formula C13H30OSi2 B14595025 {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane CAS No. 61077-57-4](/img/structure/B14595025.png)
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications . The compound’s structure includes an ethenyl group, which contributes to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydrosilylation of alkenes with trimethylsilyl-protected alcohols. This reaction is often catalyzed by transition metals such as platinum or rhodium . The reaction conditions usually include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are often used as intermediates in the synthesis of more complex organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to modify drug molecules.
Industry: The compound is used in the production of advanced materials, such as silicone-based coatings and adhesives
Wirkmechanismus
The mechanism of action of {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-oxygen or silicon-carbon bonds, depending on the reaction conditions. The compound’s reactivity is largely influenced by the presence of the ethenyl group, which can participate in addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Trimethylsilylacetylene: Used in cross-coupling reactions.
Trimethylsilyl ethyl ether: Used as a protecting group for alcohols
Uniqueness
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane is unique due to its combination of ethenyl and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and high stability .
Eigenschaften
CAS-Nummer |
61077-57-4 |
|---|---|
Molekularformel |
C13H30OSi2 |
Molekulargewicht |
258.55 g/mol |
IUPAC-Name |
trimethyl-[4-(trimethylsilylmethyl)hex-5-en-3-yloxy]silane |
InChI |
InChI=1S/C13H30OSi2/c1-9-12(11-15(3,4)5)13(10-2)14-16(6,7)8/h9,12-13H,1,10-11H2,2-8H3 |
InChI-Schlüssel |
VXQVIOXVHUUYGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C[Si](C)(C)C)C=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)


![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)


![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)

